molecular formula C25H23N3O5 B5207486 N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide

Cat. No.: B5207486
M. Wt: 445.5 g/mol
InChI Key: LOMHPVFGCWQYNL-HMMYKYKNSA-N
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Description

N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide is a complex organic compound known for its unique structure and potential applications in various scientific fields

Preparation Methods

The synthesis of N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide typically involves the reaction of 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid with appropriate amine derivatives. The reaction is often carried out using triethylamine (TEA) as a base and tetrahydrofuran (THF) as a solvent. The yields of the resulting benzamides can vary, with 2,3-dimethoxybenzamides obtained in yields of 43-50% and 3-acetoxy-2-methylbenzamides in yields of 40-72% .

Chemical Reactions Analysis

N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide can be compared to other benzamide derivatives, such as:

Properties

IUPAC Name

N-[(E)-3-(2-benzoylhydrazinyl)-1-(3,4-dimethoxyphenyl)-3-oxoprop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O5/c1-32-21-14-13-17(16-22(21)33-2)15-20(26-23(29)18-9-5-3-6-10-18)25(31)28-27-24(30)19-11-7-4-8-12-19/h3-16H,1-2H3,(H,26,29)(H,27,30)(H,28,31)/b20-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOMHPVFGCWQYNL-HMMYKYKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=C(C(=O)NNC(=O)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C(\C(=O)NNC(=O)C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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